1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of multiple chromenyl groups, which are known for their diverse biological activities
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-1-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6/c1-14-10-24(32)36-22-12-17(4-6-19(14)22)28-26(34)16(3)31-9-8-21(30-31)27(35)29-18-5-7-20-15(2)11-25(33)37-23(20)13-18/h4-13,16H,1-3H3,(H,28,34)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJAXWAPMVWHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)C(C)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the chromenyl intermediate: This involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ylamine with appropriate reagents to form the chromenyl intermediate.
Coupling with pyrazole: The chromenyl intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chromenyl and pyrazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets. The chromenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole moiety may also contribute to the compound’s biological effects by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl structure and exhibit similar biological activities.
Pyrazole carboxamides: Compounds with similar pyrazole and carboxamide structures.
Uniqueness: 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of chromenyl and pyrazole moieties, which may result in synergistic biological effects. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
